(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester
Description
Properties
IUPAC Name |
benzyl (2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-4-methylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N6O7/c1-17-12-14-30(20(15-17)22(33)37-16-18-9-6-5-7-10-18)21(32)19(28-24(34)38-25(2,3)4)11-8-13-27-23(26)29-31(35)36/h5-7,9-10,17,19-20H,8,11-16H2,1-4H3,(H,28,34)(H3,26,27,29)/t17-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCCNRNUQHWPRG-YZGWKJHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an imino-nitroamino side chain. Its molecular formula is , and it has a molecular weight of approximately 406.5 g/mol. The structural complexity suggests potential interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of similar structures exhibit significant antitumor activity. For instance, compounds with piperidine moieties have been shown to inhibit cancer cell proliferation. In studies involving various cancer cell lines, such as HeLa and L-1210 lymphoid leukemia cells, related compounds demonstrated IC50 values indicating effective cytotoxicity . The exact mechanism of action for (2R,4R)-1 remains to be fully elucidated but may involve interference with cellular signaling pathways or DNA synthesis.
Other Biological Activities
In addition to antitumor properties, compounds with similar structural features have been explored for their antibacterial and antifungal activities. The incorporation of amino acids and derivatives often enhances solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies
- Antitumor Efficacy : A study evaluated a series of piperidine derivatives against various cancer cell lines. Compounds similar to (2R,4R)-1 showed promising results with IC50 values ranging from 19.7 µM to 22.8 µM against HeLa cells .
- Synthesis and Characterization : The synthesis of (2R,4R)-1 was achieved through multi-step reactions involving protection and deprotection strategies typical for peptide synthesis. Characterization was performed using NMR and mass spectrometry to confirm the structure .
- Biological Assays : Various assays have been conducted to assess the cytotoxicity of related compounds. For example, MTT assays indicated significant suppression of cell viability in treated groups compared to controls .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, including Boc-protected piperidine/pyrrolidine derivatives and benzyl ester-containing molecules. Below is a detailed comparison based on molecular properties, solubility, and functional groups:
Structural and Functional Insights:
Backbone Diversity : Unlike pyrrolidine (5-membered ring) or oxazolidine (heterocyclic oxygen-containing ring) analogs, the target compound employs a 6-membered piperidine ring, which may enhance conformational rigidity and receptor-binding specificity .
Nitroamino-Imino Group: This unique substituent distinguishes the compound from others in the comparison table. The nitroamino group could confer redox activity or serve as a hydrogen-bond donor/acceptor, influencing bioactivity .
Boc Protection : All compared compounds utilize Boc groups for amine protection, but the target compound integrates it with a benzyl ester, balancing lipophilicity and stability during synthesis .
Research Implications:
- Drug Design: The nitroamino-imino group may mimic peptide bonds, suggesting utility in protease inhibitor development.
- Synthetic Challenges : The compound’s complexity necessitates advanced stereocontrolled synthesis techniques, akin to those used for structurally related esters (e.g., ).
Notes on Evidence Utilization
Preparation Methods
Chiral Resolution and Stereocontrol
The piperidine core requires precise control over the (2R,4R) configuration. A method adapted from stereoselective piperidine syntheses involves:
-
Chiral auxiliary-mediated alkylidene transfer : Titanium alkylidene reagents (e.g., TiCp₂Ph) enable stereoselective alkylidenation of resin-bound esters, yielding enol ether intermediates. Acidic cleavage releases amino ketones, which cyclize to form iminium salts.
-
Diastereoselective reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) reduces cyclic iminium salts with >90% diastereomeric excess (de), establishing the 2R,4R configuration.
-
Starting material : Resin-bound ester (1.0 equiv).
-
Reagents : TiCp₂Ph (1.2 equiv), NaBH(OAc)₃ (3.0 equiv).
-
Conditions : TFA/DCM (4:96) cleavage, cyclization with TMSCl, reduction at −20°C.
-
Yield : 68–75% over three steps; de : 92–96%.
Benzyl Esterification
Carboxylic acid protection is achieved via benzyl ester formation:
-
Reagents : Benzyl bromide (1.5 equiv), DIPEA (2.0 equiv).
Synthesis of the (2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl Side Chain
Boc Protection of the α-Amino Group
The Boc group is introduced early to shield the amine during subsequent reactions:
Introduction of the Nitroaminoimino Group
The nitroaminoimino moiety is installed via a two-step sequence:
-
Guanylation : Reaction with nitroisothiourea derivatives.
-
Oxidation : Conversion of the guanidine group to nitroaminoimino using HNO₃/H₂SO₄.
Coupling and Final Assembly
Amide Bond Formation
The piperidine core and side chain are coupled via standard peptide coupling:
Global Deprotection and Purification
Final deprotection is avoided due to the presence of the acid-labile nitroaminoimino group. Instead, the benzyl ester is retained, and purification is performed via flash chromatography (SiO₂, EtOAc/hexanes).
Critical Analysis of Methodologies
Stereochemical Challenges
Q & A
Q. Which derivatization strategies improve the compound’s solubility for pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
